Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
“Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” is a complex organic compound. It contains several functional groups, including a methyl ester group (-COOCH3), a benzyl group (C6H5CH2-), a cyanobenzamido group (-C(=O)NHC6H4CN), and a tetrahydrothienopyridine ring system .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrothienopyridine core, followed by functionalization with the benzyl, cyanobenzamido, and methyl ester groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the reaction conditions and the specific reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : Research efforts have led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the versatility of thieno[2,3-c]pyridine derivatives in creating polyheterocyclic systems with potential applications in material science and pharmaceuticals (Bakhite et al., 2005).
Characterization of Polyimides : The synthesis and characterization of novel polyimides derived from pyridine-containing monomers indicate the importance of these compounds in developing materials with high thermal stability, good mechanical properties, and low dielectric constants, useful in electronics and aerospace industries (Wang et al., 2006).
Chemical Transformations and Reactions
Chemical Modifications for Enhanced Properties : The chemical modification of pyridine moieties in certain molecules has been explored as a means to optimize biological properties, including attempts to enhance analgesic properties, highlighting the therapeutic application potentials of these compounds (Ukrainets et al., 2015).
Development of Anti-inflammatory Agents : Efforts in synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as potential anti-inflammatory agents underline the ongoing research into novel therapeutic compounds (Moloney, 2001).
Novel Reactions and Methodologies
Microwave-Assisted Synthesis : The application of microwave technology in synthesizing sterically hindered 3-(5-tetrazolyl)pyridines from nicotinonitriles demonstrates advancements in reaction methodologies, which could streamline the production of complex heterocyclic compounds (Lukyanov et al., 2006).
Palladium-Catalyzed Syntheses : The use of palladium-catalyzed reactions for the synthesis of new thieno[3,2-b]pyridine derivatives underscores the importance of transition metal catalysis in developing novel heterocyclic compounds with potential applications in drug development and materials science (Calhelha & Queiroz, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S.ClH/c1-30-24(29)21-19-11-12-27(14-17-5-3-2-4-6-17)15-20(19)31-23(21)26-22(28)18-9-7-16(13-25)8-10-18;/h2-10H,11-12,14-15H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKVEXKJWGZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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